N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide
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Overview
Description
N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide is a chemical compound with the molecular formula C12H18ClNO It is known for its unique structure, which includes a cyclohexyl ring, a chloroacetamide group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride, followed by the addition of but-3-yn-2-ol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Cyclohexylamine reacts with 2-chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-chloroacetamide.
Step 2: N-cyclohexyl-2-chloroacetamide is then reacted with but-3-yn-2-ol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of diketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Scientific Research Applications
N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. The chloroacetamide group can also participate in nucleophilic substitution reactions, further modulating the activity of target proteins. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
- N-(But-3-yn-2-yl)-2-chloro-N-cyclohexylacetamide
Uniqueness
N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide is unique due to its combination of a cyclohexyl ring, a chloroacetamide group, and an alkyne functional group. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the alkyne group allows for specific covalent interactions with target proteins, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,10-11H,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWLULBJRVPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C1CCCCC1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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